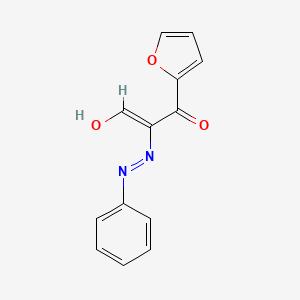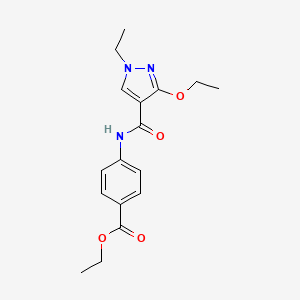![molecular formula C15H14ClN3O3 B2408630 2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide CAS No. 306732-26-3](/img/structure/B2408630.png)
2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide, also known as CNP, is a synthetic compound that has been used in various scientific research applications. CNP is a small molecule that can be synthesized in the laboratory and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
New Salt Formulation and Use in Pharmaceutical Compositions
A study discusses the development of a new salt form, specifically N-{2-[((2S)-3-{[1-(4-chlorobenzyl) piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl) oxy]-4-hydroxyphenyl} acetamide benzoate or its solvate. This new formulation is highlighted for its potential use in pharmaceutical compositions and therapeutic applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Synthesis of AB-type Monomers for Polybenzimidazoles
Research indicates the utility of N-(4,5-dichloro-2-nitrophenyl)acetamide in synthesizing new AB-type monomers for polybenzimidazoles. This is significant in the field of polymer chemistry and materials science, demonstrating the compound's utility beyond pharmacological applications (Begunov & Valyaeva, 2015).
Molecular Structure Analysis
Another study focuses on the conformation and molecular structure of 2-Chloro-N-(3-methylphenyl)acetamide, a related compound. It provides insights into the geometric parameters and intermolecular hydrogen bonding, which are crucial for understanding the physical and chemical properties of these compounds (Gowda et al., 2007).
Dye Intermediate Market Analysis
The current dye intermediate market is examined, particularly focusing on the characterization and synthesis of related compounds like 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, derived from similar compounds. This research highlights the importance of precise synthesis and characterization in the dye industry (Drabina et al., 2009).
Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide
A novel catalyst developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide is discussed. This research contributes to the development of environmentally friendly synthesis processes in the chemical industry (Zhang Qun-feng, 2008).
Hydrogen Bond Studies in Substituted Acetamides
This study synthesizes and characterizes six substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, focusing on their intramolecular hydrogen-bond formation. Such studies are pivotal in understanding the chemical and physical properties of these compounds (Romero & Margarita, 2008).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s worth noting that similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the potential biological activities of similar compounds , it can be inferred that the compound may influence a variety of biochemical pathways related to inflammation, viral replication, and cell proliferation.
Result of Action
Based on the potential biological activities of similar compounds , it can be inferred that the compound may have effects at the molecular and cellular level that contribute to its potential antiviral, anti-inflammatory, and anticancer activities.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-12-7-5-11(6-8-12)9-17-10-15(20)18-13-3-1-2-4-14(13)19(21)22/h1-8,17H,9-10H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDOYLRIEYBXQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2408553.png)
![N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2408555.png)




![N-(3-chloro-4-methylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408563.png)
![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2408564.png)


